molecular formula C18H23N3O4S B14953135 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

Cat. No.: B14953135
M. Wt: 377.5 g/mol
InChI Key: VGXCZMAXYNQPQO-UHFFFAOYSA-N
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Description

2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide is a complex organic compound featuring a thiazole ring. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the ring structure. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and industrial processes .

Preparation Methods

The synthesis of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides . Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing catalysts and controlled reaction conditions to ensure consistency and efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context and the compound’s structure-activity relationship .

Comparison with Similar Compounds

Similar compounds include other thiazole derivatives such as sulfathiazole, ritonavir, abafungin, bleomycin, and tiazofurin . These compounds share the thiazole ring structure but differ in their substituents and overall molecular architecture. The uniqueness of 2-[acetyl(isopropyl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide lies in its specific substituents, which confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C18H23N3O4S

Molecular Weight

377.5 g/mol

IUPAC Name

2-[acetyl(propan-2-yl)amino]-N-(2,4-dimethoxyphenyl)-4-methyl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C18H23N3O4S/c1-10(2)21(12(4)22)18-19-11(3)16(26-18)17(23)20-14-8-7-13(24-5)9-15(14)25-6/h7-10H,1-6H3,(H,20,23)

InChI Key

VGXCZMAXYNQPQO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C(C)C)C(=O)C)C(=O)NC2=C(C=C(C=C2)OC)OC

Origin of Product

United States

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